molecular formula C11H23NaO3S B1324536 Sodium 1-undecanesulfonate CAS No. 5838-34-6

Sodium 1-undecanesulfonate

Cat. No.: B1324536
CAS No.: 5838-34-6
M. Wt: 258.36 g/mol
InChI Key: DBMQUCVJHLWQHT-UHFFFAOYSA-M
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Description

Sodium 1-undecanesulfonate is an organic compound with the chemical formula C11H23SO3Na . It is commonly used as a surfactant due to its excellent surface-active properties. This compound appears as a white crystalline powder or granules and is soluble in water and polar organic solvents such as alcohols and ethers .

Biochemical Analysis

Biochemical Properties

Sodium 1-undecanesulfonate plays a significant role in biochemical reactions, particularly in ion pair chromatography. It interacts with enzymes, proteins, and other biomolecules by forming ion pairs, which can alter the behavior of these molecules in chromatographic processes. For instance, it can interact with proteins by binding to their charged residues, thereby affecting their solubility and separation during chromatography .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the ionic environment, which in turn can impact the activity of ion channels and transporters. This compound has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming ion pairs with their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels. Long-term studies have shown that it can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect metabolite levels by altering the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in lipid metabolism, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its ionic nature, which allows it to interact with various cellular structures .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical effects. It may be directed to particular organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within these compartments .

Preparation Methods

There are two primary synthetic routes for preparing sodium 1-undecanesulfonate:

Chemical Reactions Analysis

Sodium 1-undecanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonate group can be replaced by other nucleophiles.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 1-undecanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium 1-undecanesulfonate can be compared with other similar compounds such as:

    Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS has a longer carbon chain, making it more hydrophobic.

    Sodium octanesulfonate: This compound has a shorter carbon chain, resulting in different solubility and surface-active properties.

    Sodium decanesulfonate: Similar to this compound but with a slightly shorter carbon chain, affecting its surfactant properties.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

sodium;undecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMQUCVJHLWQHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635654
Record name Sodium undecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5838-34-6
Record name Sodium undecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Undecanesulfonic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium 1-undecanesulfonate interact with Single-Walled Carbon Nanotubes (SWCNTs) and influence their redox activity?

A1: this compound (SUS), similar to Sodium dodecyl sulfate (SDS), forms a sparse, primarily single layer around SWCNTs. [] This interaction differs from Sodium dodecylbenzenesulfonate (SDBS), which creates a dense coating on SWCNTs. This difference in coating behavior significantly impacts the redox activity of SWCNTs. The sparse SUS layer allows for charge-transfer reactions, enabling redox chemistry. In contrast, the dense SDBS layer acts as a barrier, hindering charge transfer and suppressing redox reactions. [] Molecular dynamics simulations support these observations, showcasing the distinct assembly patterns of these surfactants around SWCNTs. []

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